

Application of Lignite in Agricultural Soil Amendment: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **LIGNITE**

Cat. No.: **B1179625**

[Get Quote](#)

Introduction

Lignite, a soft brown coal, and its derivatives such as humic acid, are increasingly recognized for their potential as valuable amendments for agricultural soils. Composed of humified organic matter, **lignite** can improve soil physical, chemical, and biological properties, leading to enhanced crop productivity. Its application is particularly beneficial for soils with low organic matter, poor structure, and limited nutrient availability. These notes provide a comprehensive overview of the application of **lignite**-based products in agriculture, including quantitative data on their effects and detailed experimental protocols for their evaluation.

Data Presentation: Effects of Lignite Application on Soil Properties and Crop Yield

The application of **lignite** and its derivatives can significantly impact soil health and crop performance. The following tables summarize quantitative data from various studies, showcasing the effects of different **lignite**-based amendments on key soil parameters and crop yields.

Table 1: Effect of **Lignite**-Based Amendments on Soil Physicochemical Properties

Lignite Product	Application Rate	Soil Type	Change in Soil pH	Change in Soil Organic Carbon (OC)	Change in Available Phosphorus (P)	Change in Available Potassium (K)	Reference
Lignite-Based Fertilizer ("Rekulter")	40, 80, 160 t/ha (one-time application)	Arenosol (sandy)	Influenced	Significant differences observed	Not specified	Not specified	[1]
Lignite Humic Acid (L-HA)	2, 4, 6 t/ha (single application)	Aeolian sandy soil	Significant decrease	Increased	Up to 17.48% increase	Up to 8.78% increase	[2]
Lignite Extract ("Actosol")	Single and double dose (equivalent to 6.2g and 12.4g HAs per pot)	Coarse-and medium-textured acidic soils	Increased	Increased	Increased	Increased	[3]
Lignite Fly Ash (LFA)	Up to 200 t/ha	Not specified	Alkaline nature improves acidic soils	Not specified	Not specified	Not specified	[4]

Table 2: Effect of **Lignite**-Based Amendments on Crop Yield

Lignite Product	Application Rate	Crop	Yield Increase	Reference
Lignite Fly Ash (LFA)	Up to 200 t/ha	Groundnut, Maize, Sun Hemp	7.0 - 89.0%	[4]
Lignite Extract ("Actosol")	Single and double dose	Maize	Increased biomass yield	[3]
Lignite-derived humic substances	Not specified	Tomatoes, Wheat, Maize (Greenhouse)	5 - 25%	[5]
Lignite Humic Acid (HA)	10 kg/ha (soil) + 0.1% (foliar) + 0.3% (root dipping) + 100% NPK	Rice	On par with 20 kg/ha soil application + 100% NPK	[6]
Lignite Coal Derived Humic Acid	5.0 mg/kg soil	Spinach	Increased fresh weight (34.32%) and dry weight (25.32%)	[7]

Experimental Protocols

The following are detailed methodologies for conducting pot and field experiments to evaluate the efficacy of **lignite**-based soil amendments.

Protocol 1: Pot Experiment for Evaluating Lignite Humic Acid on Plant Growth

1. Objective: To assess the impact of different application rates of **lignite** humic acid (L-HA) on the growth, nutrient uptake, and yield of a selected crop in a controlled environment.

2. Materials:

- Test Crop: e.g., Maize (*Zea mays*), Spinach (*Spinacia oleracea*)

- Soil: Characterized soil with known physical and chemical properties (e.g., sandy loam, clay loam).
- **Lignite** Humic Acid (L-HA): Powder or granular form with known concentration of humic acid.
- Pots: 5 kg capacity, with drainage holes.
- Fertilizers: N, P, K fertilizers as per standard recommendations for the test crop.
- Deionized water.
- Laboratory equipment for soil and plant analysis.

3. Experimental Design:

- Completely Randomized Design (CRD) or Randomized Complete Block Design (RCBD) with a minimum of three replications.
- Treatments:
 - T1: Control (Soil + recommended NPK)
 - T2: Soil + recommended NPK + L-HA at Rate 1 (e.g., 2 t/ha equivalent)
 - T3: Soil + recommended NPK + L-HA at Rate 2 (e.g., 4 t/ha equivalent)
 - T4: Soil + recommended NPK + L-HA at Rate 3 (e.g., 6 t/ha equivalent)

4. Procedure:

- Soil Preparation: Air-dry the soil, sieve it through a 2 mm mesh, and analyze its initial physicochemical properties (pH, EC, OC, available N, P, K).
- Pot Filling: Fill each pot with a known weight of the prepared soil (e.g., 5 kg).
- **Lignite** and Fertilizer Application:
 - Thoroughly mix the specified amount of L-HA with the soil for each treatment.
 - Apply the basal dose of N, P, and K fertilizers to all pots.
- Sowing: Sow a specific number of seeds of the test crop in each pot. After germination, thin the seedlings to maintain a uniform number per pot.
- Irrigation: Maintain soil moisture at approximately 60% of the water-holding capacity throughout the experiment by regular watering with deionized water.
- Data Collection:
 - Plant Growth Parameters: Measure plant height, number of leaves, and stem girth at regular intervals.
 - Physiological Parameters: Measure chlorophyll content (e.g., using a SPAD meter).
 - Harvest: At maturity, harvest the plants. Separate the shoots and roots.
 - Yield Parameters: Record the fresh and dry weight of the shoot and root biomass. For grain crops, measure the grain yield.
- Post-Harvest Analysis:

- Soil Analysis: After harvesting, collect soil samples from each pot and analyze for pH, EC, OC, and available N, P, and K.
- Plant Analysis: Analyze the dried plant material for N, P, and K content to determine nutrient uptake.

5. Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of the treatments.

Protocol 2: Field Trial for Assessing Lignite-Based Fertilizer on Crop Yield and Soil Health

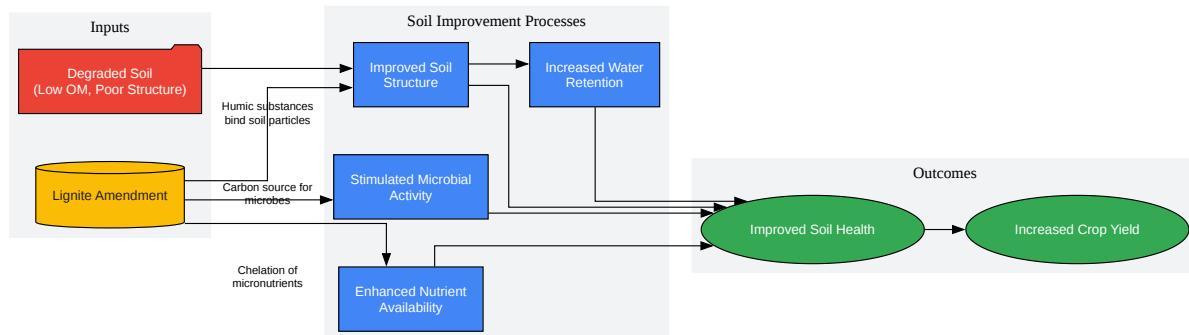
1. Objective: To evaluate the long-term effects of a **Lignite**-based fertilizer on crop yield and soil properties under field conditions.

2. Materials:

- Test Crop: e.g., Rice (*Oryza sativa*), Wheat (*Triticum aestivum*)
- **Lignite**-based fertilizer (e.g., "Rekulter").
- Conventional fertilizers (N, P, K).
- Field plot with uniform soil characteristics.
- Farm machinery for land preparation, sowing, and harvesting.
- Equipment for soil and plant sampling and analysis.

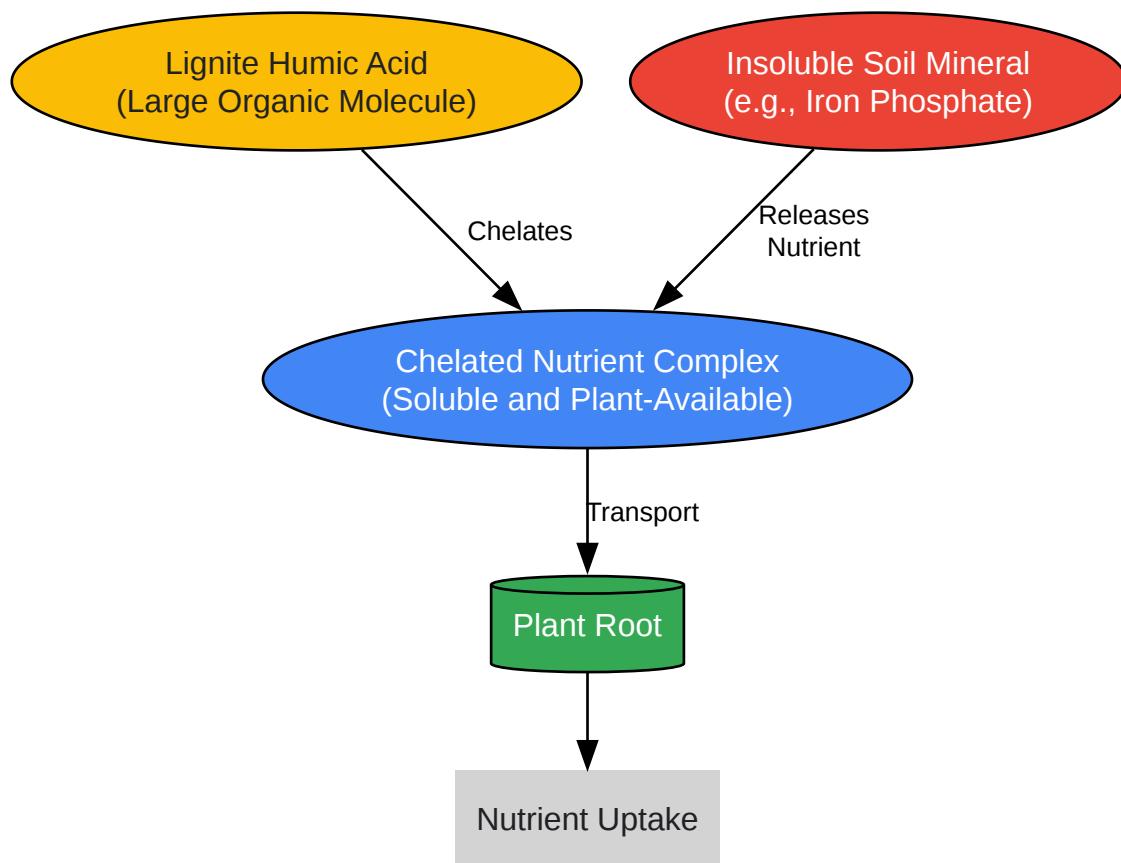
3. Experimental Design:

- Randomized Complete Block Design (RCBD) with at least three replications.
- Plot size: Sufficiently large to minimize edge effects (e.g., 5m x 4m).
- Treatments:
 - T1: Control (No fertilizer)
 - T2: Conventional NPK fertilizer (Recommended dose)
 - T3: **Lignite**-based fertilizer at Rate 1 (e.g., 40 t/ha)
 - T4: **Lignite**-based fertilizer at Rate 2 (e.g., 80 t/ha)
 - T5: **Lignite**-based fertilizer at Rate 3 (e.g., 160 t/ha)
 - T6: 50% Recommended NPK + **Lignite**-based fertilizer at Rate 1


4. Procedure:

- Site Selection and Baseline Analysis: Select a uniform experimental field. Collect composite soil samples from the field before the start of the experiment and analyze for baseline physicochemical properties.
- Land Preparation: Prepare the land uniformly for all plots.
- Fertilizer Application: Apply the **lignite**-based fertilizer and the basal dose of conventional fertilizers as per the treatment plan before sowing.
- Sowing and Crop Management: Sow the test crop uniformly in all plots. Follow standard agronomic practices for irrigation, weed control, and pest management for the entire experimental area.
- In-season Data Collection:
 - Germination count.
 - Plant height and tiller/branch number at different growth stages.
- Harvesting: Harvest the crop from the net plot area of each plot, leaving the border rows to avoid edge effects.
- Yield and Yield Component Analysis: Record the grain and straw/stover yield. Measure yield components like number of grains per panicle/ear, 1000-grain weight, etc.
- Post-Harvest Soil and Plant Analysis:
 - Soil Sampling: Collect soil samples from each plot after harvest and analyze for changes in soil properties.
 - Plant Sampling: Collect plant samples (grain and straw) and analyze for nutrient content.

5. Data Analysis: Analyze the data statistically using ANOVA suitable for RCBD to evaluate the effect of different treatments on crop yield and soil properties over the years.


Visualizations

The following diagrams illustrate the key mechanisms through which **lignite**-based amendments improve soil health and plant growth.

[Click to download full resolution via product page](#)

Caption: Workflow of soil improvement using **lignite** amendments.

[Click to download full resolution via product page](#)

Caption: Nutrient chelation pathway by **lignite** humic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Management of lignite fly ash for improving soil fertility and crop productivity - PubMed
[pubmed.ncbi.nlm.nih.gov]

- 5. humintech.com [humintech.com]
- 6. researchgate.net [researchgate.net]
- 7. isvsvegsci.in [isvsvegsci.in]
- To cite this document: BenchChem. [Application of Lignite in Agricultural Soil Amendment: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1179625#application-of-lignite-in-agricultural-soil-amendment>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com